molecular formula C18H21N3O5S B5197873 3-[(diethylamino)sulfonyl]-4-methyl-N-(4-nitrophenyl)benzamide

3-[(diethylamino)sulfonyl]-4-methyl-N-(4-nitrophenyl)benzamide

Cat. No. B5197873
M. Wt: 391.4 g/mol
InChI Key: BLFWGZWHUMFBKO-UHFFFAOYSA-N
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Description

3-[(diethylamino)sulfonyl]-4-methyl-N-(4-nitrophenyl)benzamide, also known as DMSB, is a chemical compound that has been widely used in scientific research. It is a sulfonamide-based compound that has a nitrophenyl group attached to it. DMSB is a potent and selective inhibitor of a class of enzymes known as carbonic anhydrases (CAs).

Mechanism of Action

3-[(diethylamino)sulfonyl]-4-methyl-N-(4-nitrophenyl)benzamide inhibits the activity of CAs by binding to the active site of the enzyme. This binding prevents the enzyme from catalyzing the hydration of carbon dioxide, which leads to a decrease in the production of bicarbonate ions. This, in turn, affects the pH balance of the cell and can have various physiological effects.
Biochemical and physiological effects:
The inhibition of CAs by 3-[(diethylamino)sulfonyl]-4-methyl-N-(4-nitrophenyl)benzamide has been shown to have various biochemical and physiological effects. For example, 3-[(diethylamino)sulfonyl]-4-methyl-N-(4-nitrophenyl)benzamide has been shown to inhibit the growth of cancer cells by altering the pH balance of the cell. It has also been shown to reduce the production of aqueous humor in the eye, which can be useful in the treatment of glaucoma.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-[(diethylamino)sulfonyl]-4-methyl-N-(4-nitrophenyl)benzamide in lab experiments is its high selectivity for CAs. This allows researchers to specifically target this class of enzymes without affecting other biological processes. However, one limitation of using 3-[(diethylamino)sulfonyl]-4-methyl-N-(4-nitrophenyl)benzamide is its relatively low solubility in water, which can make it difficult to work with in some experimental setups.

Future Directions

There are several future directions for research involving 3-[(diethylamino)sulfonyl]-4-methyl-N-(4-nitrophenyl)benzamide. One area of interest is the development of new derivatives of 3-[(diethylamino)sulfonyl]-4-methyl-N-(4-nitrophenyl)benzamide that have improved solubility and selectivity for specific CA isoforms. Another area of interest is the use of 3-[(diethylamino)sulfonyl]-4-methyl-N-(4-nitrophenyl)benzamide in combination with other drugs to enhance their efficacy in the treatment of various diseases. Finally, the role of CAs in various physiological processes is still not fully understood, and further research is needed to elucidate their mechanisms of action and potential therapeutic applications.

Synthesis Methods

The synthesis of 3-[(diethylamino)sulfonyl]-4-methyl-N-(4-nitrophenyl)benzamide involves the reaction of 4-methyl-N-(4-nitrophenyl)benzamide with diethyl sulfonamide. The reaction is carried out in the presence of a catalyst and a solvent. The resulting product is then purified and characterized using various analytical techniques.

Scientific Research Applications

3-[(diethylamino)sulfonyl]-4-methyl-N-(4-nitrophenyl)benzamide has been extensively used in scientific research as a tool to study the role of CAs in various biological processes. CAs are enzymes that catalyze the reversible hydration of carbon dioxide, and they play a crucial role in many physiological processes, including acid-base balance, respiration, and bone resorption.

properties

IUPAC Name

3-(diethylsulfamoyl)-4-methyl-N-(4-nitrophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O5S/c1-4-20(5-2)27(25,26)17-12-14(7-6-13(17)3)18(22)19-15-8-10-16(11-9-15)21(23)24/h6-12H,4-5H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLFWGZWHUMFBKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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